molecular formula C12H9ClN4OS B11938871 5-(1-(4-Chlorophenyl)-5-methyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol

5-(1-(4-Chlorophenyl)-5-methyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol

Cat. No.: B11938871
M. Wt: 292.74 g/mol
InChI Key: UFPZSPISKINVAM-UHFFFAOYSA-N
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Description

5-(1-(4-Chlorophenyl)-5-methyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry and material science. The compound features a unique structure combining a pyrazole ring with an oxadiazole ring, which contributes to its diverse chemical reactivity and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-(4-Chlorophenyl)-5-methyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then reacted with thiosemicarbazide and an appropriate carboxylic acid derivative to form the oxadiazole ring .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the cyclization reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the desired specifications .

Chemical Reactions Analysis

Types of Reactions

5-(1-(4-Chlorophenyl)-5-methyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents such as ethanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield disulfides, while nucleophilic substitution of the chlorophenyl group can produce various substituted derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(1-(4-Chlorophenyl)-5-methyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes. Its anticonvulsant activity is believed to involve modulation of neurotransmitter receptors in the brain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-(1-(4-Chlorophenyl)-5-methyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol lies in its combination of a pyrazole and oxadiazole ring, which imparts distinct chemical reactivity and biological activities. This makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C12H9ClN4OS

Molecular Weight

292.74 g/mol

IUPAC Name

5-[1-(4-chlorophenyl)-5-methylpyrazol-4-yl]-3H-1,3,4-oxadiazole-2-thione

InChI

InChI=1S/C12H9ClN4OS/c1-7-10(11-15-16-12(19)18-11)6-14-17(7)9-4-2-8(13)3-5-9/h2-6H,1H3,(H,16,19)

InChI Key

UFPZSPISKINVAM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C2=CC=C(C=C2)Cl)C3=NNC(=S)O3

Origin of Product

United States

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